molecular formula C16H14ClNO5S B600945 Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate CAS No. 92874-73-2

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Cat. No.: B600945
CAS No.: 92874-73-2
M. Wt: 367.81
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Description

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is a benzoate ester derivative featuring a 4-chloro-3-sulfamoylbenzoyl substituent. Its structural complexity arises from the sulfamoyl (–SO₂NH₂) and chloro (–Cl) groups on the benzoyl moiety, coupled with an ethyl ester linkage. This compound is pharmacologically relevant, as its related derivative, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, is cited in the Brazilian Pharmacopoeia (6th edition) as a reference standard for chromatographic purity testing . The pharmacopeial requirements emphasize stringent impurity limits (<1.0% for primary impurities) and biological safety, including microbial contamination checks .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFXDOOJNYVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92874-73-2
Record name Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092874732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-(4-CHLORO-3-SULFAMOYLBENZOYL)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7DB5UF9GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine.

    Oxidation Reactions: The benzoyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Reduction Reactions: Products include amine derivatives.

    Oxidation Reactions: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used in various scientific research fields due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

a) Ethyl 4-(Dimethylamino)benzoate
  • Structure: Features a dimethylamino (–N(CH₃)₂) group at the para position of the benzene ring.
  • Reactivity: In resin cement formulations, this compound exhibits a higher degree of conversion (polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate, due to enhanced electron-donating effects from the dimethylamino group .
  • Physical Properties : Resins containing this compound demonstrate superior mechanical strength and chemical stability, attributed to its efficient initiation kinetics .

Contrast with Target Compound :

  • The chloro substituent may further enhance electron-withdrawing effects, influencing reactivity in synthesis or biological interactions.
b) Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686748-99-2)
  • Structure : Contains a sulfonyl (–SO₂–) group linked to an indole moiety and a 2-chlorophenylmethyl substituent.
  • Molecular Weight : 511.0 g/mol, with a high XLogP3 value (5.1), indicating significant hydrophobicity .
  • Applications : Likely explored for bioactive properties due to the indole-sulfonyl pharmacophore.

Contrast with Target Compound :

Structural and Property Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(4-Chloro-3-sulfamoylbenzoyl)benzoate –Cl, –SO₂NH₂, ethyl ester ~352.8* Pharmaceutical standard; hydrogen-bonding capability
Ethyl 4-(Dimethylamino)benzoate –N(CH₃)₂, ethyl ester 193.2 High reactivity in resin cements
CAS 686748-99-2 Indole, –SO₂–, 2-chlorophenylmethyl 511.0 High hydrophobicity; potential bioactivity

*Calculated based on formula C₁₆H₁₄ClNO₅S.

Analytical and Crystallographic Considerations

  • Crystallography : Tools like SHELXL and SHELXTL are widely used for refining crystal structures of such compounds, leveraging hydrogen-bonding motifs from sulfamoyl groups to resolve packing arrangements .
  • Chromatography : The Brazilian Pharmacopoeia employs TLC/UV to monitor impurities in 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid derivatives, ensuring compliance with ≤1.0% limits .

Biological Activity

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, a compound with the CAS number 92874-73-8, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H14ClN O5S
  • Molecular Weight : 367.80 g/mol
  • Structure : The compound features a benzoate moiety substituted with a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

Biological Activity Overview

Activity Type Description References
AntimicrobialPotential to inhibit bacterial growth through interference with folate synthesis ,
AnticancerPossible inhibition of CA IX and CA XII linked to tumor growth
Histone ModificationPotential HAT inhibition affecting transcription regulation

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of sulfonamide derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further exploration in antibiotic development .
  • Anticancer Properties : Research focusing on CA inhibitors has shown that compounds targeting CA IX can reduce tumor growth in preclinical models. This compound's structural similarity to known CA inhibitors positions it as a candidate for further investigation in cancer therapeutics .
  • Histone Acetylation Studies : In vitro studies have demonstrated that small molecules capable of inhibiting HATs can lead to altered gene expression profiles associated with cancer progression. The potential for this compound to act as a selective HAT inhibitor warrants additional research into its pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Reactant of Route 2
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Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

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